![molecular formula C21H21ClN2O3S B2391689 (6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251670-28-6](/img/structure/B2391689.png)
(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be an organic molecule with several functional groups, including a thiazine ring (a six-membered ring containing one sulfur and one nitrogen atom), a pyrrolidine ring (a five-membered ring containing one nitrogen atom), and a ketone group (a carbon double-bonded to an oxygen atom). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly what these steps would be. However, they might involve reactions such as nucleophilic substitution (to introduce the chlorine atoms), ring-closing reactions (to form the thiazine and pyrrolidine rings), and carbonyl chemistry (to form the ketone group).Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the rings would give the molecule a certain amount of rigidity, while the chlorine atoms and the ketone group could participate in various types of intermolecular interactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, possibilities include reactions at the chlorine atoms (which are relatively reactive due to the electronegativity of chlorine), reactions involving the sulfur and nitrogen atoms in the thiazine ring, and reactions at the carbonyl group of the ketone.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the chlorine atoms might make the compound relatively dense and possibly somewhat polar, while the rings might contribute to its rigidity and possibly its boiling and melting points.Scientific Research Applications
1. Synthesis of Antidepressant Molecules
- Summary of Application : This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application : The methods involve using different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : This research focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Methods of Application : The methods involve the development of novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
- Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to say what the safety and hazards of this compound might be.
Future Directions
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity (if relevant). This could lead to a better understanding of the compound and potentially to new applications.
properties
IUPAC Name |
[6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-5-7-17(11-15(14)2)24-13-20(21(25)23-9-3-4-10-23)28(26,27)19-8-6-16(22)12-18(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBTPFIJKTPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)
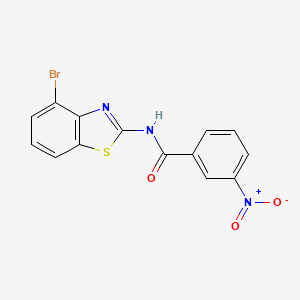



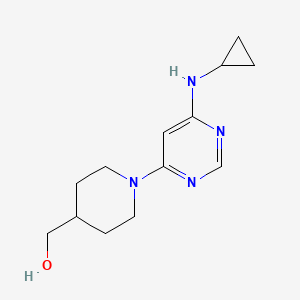
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
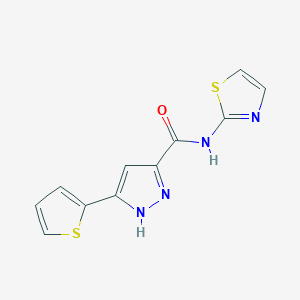
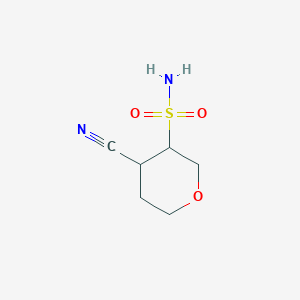

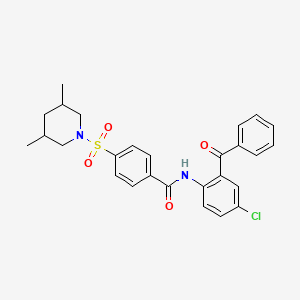
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
